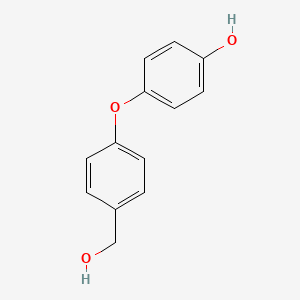

4-(4-Hydroxyphenoxy)benzylalcohol

Description

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

4-[4-(hydroxymethyl)phenoxy]phenol |

InChI |

InChI=1S/C13H12O3/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2 |

InChI Key |

MIYIMXTTXSVQME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-[3-(Hydroxymethyl)phenoxy]phenol

- Synonyms: 3-(4-Hydroxyphenoxy)Benzenemethanol, 4'-Hydroxy-3-Phenoxybenzyl Alcohol

- CAS No.: 63987-19-9

- Molecular Formula : C₁₃H₁₂O₃

- Molecular Weight : 216.23 g/mol

- Physical Properties : Crystalline powder, boiling point 398.2°C, density 1.255 g/cm³ .

Applications: Primarily used as an intermediate in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Pharmacological Potential

- Antioxidant Activity: 4-Hydroxybenzyl alcohol exhibits notable antioxidant properties, as shown in ethnopharmacological studies . In contrast, this compound’s additional phenoxy group may enhance metabolic stability, though direct evidence is lacking.

Preparation Methods

Phenolic Coupling with Benzyl Halides

A widely used method involves the reaction of 4-hydroxyphenol with benzyl halides under basic conditions. The phenolic oxygen acts as a nucleophile, displacing the halide to form the ether linkage. Typical conditions include:

The reaction proceeds via an SN2 mechanism, where deprotonation of 4-hydroxyphenol generates a phenoxide ion, which attacks the benzyl halide. Side products like diaryl ethers may form if excess benzyl halide is present.

Alkaline Condensation with Formaldehyde

Adapting methods from alkylphenol-formaldehyde condensations, 4-hydroxyphenol reacts with formaldehyde in the presence of LiOH. This one-pot synthesis yields 4-(4-hydroxyphenoxy)benzylalcohol through sequential hydroxymethylation and dehydration:

-

Catalyst : LiOH (0.5–1.0 mol%)

-

Solvent : Water/tert-butanol mixture

-

Yield : 65–70%

Countercurrent extraction isolates the product from polyhydroxymethylated byproducts.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-iodophenol and 4-(hydroxymethyl)phenylboronic acid enables precise construction of the biphenyl ether scaffold:

Ullmann Ether Synthesis

Copper-mediated coupling of 4-bromophenol with 4-(hydroxymethyl)phenol under microwave irradiation enhances reaction efficiency:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Solvent : DMSO

-

Microwave : 150°C, 30 min

Reductive Methods

Reduction of 4-(4-Hydroxyphenoxy)benzaldehyde

Catalytic hydrogenation of the aldehyde precursor provides high-purity benzyl alcohol:

Sodium Borohydride Reduction

A cost-effective alternative uses NaBH₄ in methanol:

-

Temperature : 0°C to room temperature

-

Yield : 80–85%

Over-reduction is mitigated by controlling stoichiometry (1:1 aldehyde:NaBH₄).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-hydroxyphenol and 4-(bromomethyl)phenol with K₂CO₃ eliminates solvent use:

Enzymatic Polymerization

Lipase-catalyzed polymerization of 4-hydroxybenzyl alcohol derivatives forms oligomers, which are hydrolyzed to the monomer:

Industrial-Scale Production

Continuous Flow Reactor Systems

Patented processes use tubular reactors for high-throughput synthesis:

Countercurrent Extraction Optimization

Multi-stage extraction separates this compound from reaction mixtures:

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃ | 70–75 | 90–92 | Moderate |

| Suzuki coupling | Pd(PPh₃)₄ | 85–90 | 98–99 | High |

| Reductive hydrogenation | Pd/C | 95 | 99+ | Industrial |

| Mechanochemical | K₂CO₃ | 68 | 88–90 | Lab-scale |

Challenges and Innovations

-

Byproduct Formation : Diarylation and over-hydroxymethylation are minimized using stoichiometric control.

-

Catalyst Recycling : Heterogeneous Pd@carbon hybrids enable five reuse cycles without activity loss.

-

Sustainability : Bio-based 4-hydroxyphenol from lignin depolymerization reduces reliance on petrochemicals .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Hydroxyphenoxy)benzylalcohol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of aromatic benzylalcohol derivatives, such as this compound, often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[2-(piperidin-1-yl)-ethoxy]-benzylalcohol are synthesized via substitution reactions between benzyl halides and phenolic derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization may include:

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates.

- Reaction monitoring : TLC or HPLC (C18 columns, UV detection at 254 nm) ensures reaction completion .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Q. What are the key stability considerations for storing this compound?

Methodological Answer: Based on structurally similar alcohols (e.g., 4-hydroxybenzyl alcohol):

- Storage conditions : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent oxidation or dimerization .

- Degradation monitoring : Regular HPLC analysis to detect impurities (e.g., quinone derivatives from oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Contradictions in pharmacological data (e.g., antioxidant vs. pro-oxidant effects) require:

- Dose-response studies : Test across a range (e.g., 1–100 µM) in cell-based assays (e.g., DPPH radical scavenging or ROS generation in HepG2 cells) .

- Structural analogs : Compare with 4-hydroxybenzyl alcohol, which shows dose-dependent antioxidant activity in vitro (IC₅₀ = 12.5 µM in DPPH assays) .

- Mechanistic studies : Use siRNA knockdown or inhibitors to identify signaling pathways (e.g., Nrf2/ARE for antioxidant responses) .

Q. What experimental design principles apply to in vivo studies of this compound?

Methodological Answer:

- Animal models : Rodent studies (e.g., Sprague-Dawley rats) with oral administration (40 mg/kg) to assess bioavailability and toxicity .

- Control groups : Include vehicle (e.g., 0.5% carboxymethylcellulose) and positive controls (e.g., ascorbic acid for antioxidant activity) .

- Endpoint analysis : Measure plasma concentrations via LC-MS/MS and tissue histopathology for toxicity .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

-

Sample preparation : Solid-phase extraction (C18 cartridges) for serum or tissue homogenates to remove interfering lipids/proteins .

-

HPLC optimization : Adjust gradient elution (e.g., 10–90% acetonitrile in 20 min) to resolve peaks from metabolites .

-

Validation parameters :

Parameter Criteria Linearity R² ≥ 0.999 (1–100 µg/mL) LOD/LOQ 0.1 µg/mL / 0.3 µg/mL Recovery 95–105% (spiked samples)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.